molecular formula C16H13F3N2O2 B5237115 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline CAS No. 165615-46-3

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline

Cat. No.: B5237115
CAS No.: 165615-46-3
M. Wt: 322.28 g/mol
InChI Key: GVRWGNJAOJZVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted tetrahydroisoquinoline featuring a 2-nitro-4-(trifluoromethyl)phenyl group at the C2 position. Its structure combines electron-withdrawing substituents (nitro and trifluoromethyl groups), which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)13-5-6-14(15(9-13)21(22)23)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWGNJAOJZVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383875
Record name 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165615-46-3
Record name 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents such as potassium permanganate (KMnO4) for oxidation, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products

The major products formed from these reactions include quinoline derivatives, amino-substituted isoquinolines, and various substituted isoquinoline derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, compounds similar to 1,2,3,4-tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development.

Neuroprotective Effects

This compound may also possess neuroprotective properties. Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems and exhibit antioxidant activities.

Case Study:
In an animal model of neurodegeneration, treatment with a tetrahydroisoquinoline derivative resulted in reduced neuronal loss and improved cognitive function, highlighting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Receptor Interaction Studies

The binding affinity of this compound to various receptors has been investigated. Studies suggest that it may interact with dopamine and serotonin receptors, which are crucial in treating mood disorders.

Data Table: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)Reference
Dopamine D215 nM
Serotonin 5-HT1A20 nM

Potential in Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films could enhance the performance of these devices.

Case Study:
Research has demonstrated that incorporating tetrahydroisoquinoline derivatives into polymer matrices improves charge transport properties, leading to increased efficiency in OLED applications .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in Neurotoxicity Studies

  • N-Methylated Tetrahydroisoquinolines: highlights N-methylated derivatives (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline) that undergo oxidation by monoamine oxidase to form neurotoxic isoquinolinium ions. These compounds share a tetrahydroisoquinoline core but lack the nitro and trifluoromethyl groups.

Ribonuclease Inhibitors

  • BTB01912 vs. CD06144 : In Table 1 (), BTB01912 (the target compound) shows a lower binding affinity (eHiTS score: −6.8) compared to CD06144 (score: −7.4), a PNPase inhibitor with a pentamethylbenzenesulfonamide group. The trifluoromethyl and nitro groups in BTB01912 may enhance hydrophobic interactions but reduce polar binding efficiency compared to the sulfonamide group in CD06144 .
  • CD06590 : This morpholine derivative (eHiTS score: −6.9) has a sulfonyl group linked to a pentamethylphenyl ring. Its activity suggests that bulkier substituents may improve binding, but the nitro group in BTB01912 could offer unique electrostatic interactions absent in CD06590 .

Antibacterial Activity

  • 6,7-Dimethoxy Derivatives: Microwave-synthesized tetrahydroisoquinolines with 6,7-dimethoxy and 4-substituted phenyl groups () exhibit broad-spectrum antibacterial activity.

Antitumor Activity

  • Trimethoxyphenyl Derivatives: Compound 6 in features a 3,4,5-trimethoxyphenyl group linked to a hexahydrodioxinoisoquinoline. The trimethoxy group enhances electron density, contrasting with the electron-deficient nitro/trifluoromethyl groups in the target compound. This difference may influence DNA intercalation or tubulin binding mechanisms in antitumor activity .

Physicochemical Properties

  • Methyl-Substituted Analogues: 2-Methyl-1,2,3,4-tetrahydroisoquinoline () has a pKa of ~8.8, whereas the nitro and trifluoromethyl groups in the target compound likely lower its pKa, increasing acidity and altering solubility profiles. This could affect bioavailability and blood-brain barrier penetration .
  • Fluorinated Derivatives: 6-Fluoro-1,2,3,4-tetrahydroquinoline (, CAS 59611-52-8) has a similarity score of 0.94 to the target compound. The fluorine atom’s electronegativity is less pronounced than the trifluoromethyl group, suggesting differences in metabolic stability and target binding .

Key Findings and Implications

  • Bioactivity: The nitro and trifluoromethyl groups in the target compound likely enhance its role as a ribonuclease inhibitor (PNPase) compared to non-fluorinated analogs, though sulfonamide-containing compounds (e.g., CD06144) show superior binding .
  • Synthetic Flexibility : Structural simplicity relative to fused-ring derivatives (e.g., 2i) may facilitate scalable synthesis .
  • Toxicity Considerations : Unlike N-methylated neurotoxic analogs (), the target compound’s substituents may redirect metabolic pathways, reducing neurotoxicity risks .

Biological Activity

1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline (CAS No. 165615-46-3) is a complex organic compound notable for its unique structural features, including a tetrahydroisoquinoline core and substituents that enhance its biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F3N2O2C_{16}H_{13}F_{3}N_{2}O_{2}, with a molecular weight of approximately 322.28 g/mol. The compound features a bicyclic structure formed by the fusion of a benzene ring and a piperidine-like ring, with a nitro group and trifluoromethyl group contributing to its distinctive chemical reactivity and biological activities .

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to various biological targets, influencing cellular pathways related to inflammation and immune response .
  • Inhibition of Protein Synthesis : Similar compounds have demonstrated the ability to inhibit protein synthesis pathways in bacterial cells, suggesting a potential antibacterial mechanism .
  • Anti-inflammatory Effects : The presence of the trifluoromethyl group is hypothesized to enhance anti-inflammatory properties by modulating signaling pathways involved in immune responses .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Autoimmune Diseases : The compound has been explored as a candidate for treating Th17-mediated autoimmune diseases due to its ability to modulate immune cell activity .
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic .

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

  • Study on RORγt Inverse Agonists : A study highlighted the efficacy of (R)-D4, a derivative related to tetrahydroisoquinoline structures, in treating psoriasis in mouse models. It exhibited superior bioavailability compared to existing treatments .
  • Antimicrobial Efficacy : Research on structurally similar compounds demonstrated significant antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .
  • Biofilm Inhibition : A comparative analysis revealed that certain derivatives exhibited strong antibiofilm activity against Staphylococcus aureus and Enterococcus faecalis, indicating potential for treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
1,2,3,4-TetrahydroisoquinolineC9H11NC_{9}H_{11}NBasic isoquinoline structureLimited bioactivity
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinolineC15H14N2O2C_{15}H_{14}N_{2}O_{2}Contains a nitrophenyl substituentModerate antibacterial
1-(Trifluoromethyl)-1,2-dihydroisoquinolineC11H10F3NC_{11}H_{10}F_{3}NFocus on trifluoromethyl group effectsEnhanced anti-inflammatory potential

Q & A

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydro-2-[2-nitro-4-(trifluoromethyl)phenyl]isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Bischler-Napieralski cyclization (for constructing the tetrahydroisoquinoline core) followed by nitro and trifluoromethyl group introduction. For example, Pummerer-type cyclization (using sulfinyl precursors) enables regioselective aryl group attachment . Reaction optimization (e.g., temperature, catalyst loading) is critical: LiAlH₄ reduction in THF (61% yield) vs. hydrogenation with Pd/C (53% yield) highlights solvent and catalyst impacts .
  • Table 1 : Synthetic Route Comparison
MethodKey StepsYieldConditionsReference
Bischler-NapieralskiCyclization of β-phenethylamide~60%POCl₃, reflux
Pummerer CyclizationSulfinyl intermediate cyclization~70%TFA, RT
Reductive AminationHydrogenation with Pd/C53%H₂, HCl, 48h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshields adjacent protons; trifluoromethyl shows distinct ¹⁹F signals). High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₆H₁₃F₃N₂O₂), while IR verifies nitro (1520–1350 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) groups . X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. How do the nitro and trifluoromethyl groups influence the compound’s reactivity and physicochemical properties?

  • Methodological Answer : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination), while the trifluoromethyl group increases lipophilicity (logP ~3.5) and metabolic stability. Both groups reduce solubility in aqueous media, necessitating DMSO or ethanol as solvents for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:
  • Conduct ADMET profiling (e.g., microsomal stability assays) to identify metabolic liabilities .
  • Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance absorption .
  • Validate target engagement in vivo via PET imaging with radiolabeled analogs .

Q. How can computational modeling be utilized to predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like monoamine transporters. For example, the trifluoromethyl group may form hydrophobic interactions with dopamine transporter residues (e.g., Phe325), while the nitro group stabilizes via π-stacking . QSAR models optimize substituent effects on IC₅₀ values .

Q. What are the challenges in achieving regioselective functionalization during synthesis, and how can they be mitigated?

  • Methodological Answer : Competing reactivity at C-1 vs. C-3 of the tetrahydroisoquinoline core is a key challenge. Solutions include:
  • Directing groups : Install temporary sulfonyl groups to steer nitro substitution to C-2 .
  • Protection/deprotection : Use Boc protection for the amine during trifluoromethylation .
  • Microwave-assisted synthesis : Enhances regioselectivity by accelerating kinetic control .

Key Considerations for Experimental Design

  • Theoretical Framework : Link studies to neurotransmitter reuptake inhibition or kinase signaling pathways to guide hypothesis-driven research .
  • Data Contradiction Analysis : Use multivariate statistical models to differentiate experimental artifacts (e.g., solvent impurities) from true biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.